Cas no 65374-58-5 (Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-)

Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)- structure
65374-58-5 structure
Product Name:Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-
CAS No:65374-58-5
MF:C8H3Cl3N2S2
MW:297.611815690994
CID:4108680
PubChem ID:2769041
Update Time:2025-07-15

Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-
    • N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(3,4-DICHLOROPHENYL)AMINE
    • 3,4-DICHLORO-N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)ANILINE
    • (5E)-4-chloro-N-(3,4-dichlorophenyl)-5H-1,2,3-dithiazol-5-imine
    • cid_2769041
    • BDBM46702
    • AKOS005080331
    • MLS-0391051.0001
    • SCHEMBL11614788
    • (4-chlorodithiazol-5-ylidene)-(3,4-dichlorophenyl)amine
    • CHEMBL1711505
    • 65374-58-5
    • 4-chloranyl-N-(3,4-dichlorophenyl)-1,2,3-dithiazol-5-imine
    • 4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine
    • 12K-012
    • 4-chloro-N-(3,4-dichlorophenyl)-5-dithiazolimine
    • MLS-0390890.0001
    • Inchi: 1S/C8H3Cl3N2S2/c9-5-2-1-4(3-6(5)10)12-8-7(11)13-15-14-8/h1-3H/b12-8-
    • InChI Key: HVBPILKPUCKSIP-WQLSENKSSA-N
    • SMILES: ClC1=C(C=CC(=C1)/N=C1/C(=NSS/1)Cl)Cl

Computed Properties

  • Exact Mass: 295.880324Da
  • Monoisotopic Mass: 295.880324Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 75.3Ų

Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)- Pricemore >>

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Additional information on Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-

Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) (CAS No 65374-58-5)

The compound Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene), with CAS registry number 65374-58-5, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and an N-substituted dithiazole moiety. The presence of the dithiazole ring introduces interesting electronic properties and potential for bioactivity.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed various synthetic strategies to optimize the yield and purity of Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene). One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high product quality. This method has been particularly effective in forming the C-N bond between the benzene ring and the dithiazole moiety.

The structural features of this compound make it a promising candidate for applications in drug discovery. The chlorine substituents on the benzene ring contribute to its hydrophobicity and potential for interactions with biological targets. Additionally, the dithiazole ring is known to exhibit antioxidant properties, which could be advantageous in therapeutic applications. Recent research has explored its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways.

In terms of chemical stability, Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) demonstrates remarkable resistance to oxidative degradation under physiological conditions. This property is crucial for its potential use in pharmaceutical formulations where stability is a key requirement. Furthermore, computational studies have revealed that this compound exhibits favorable pharmacokinetic profiles, suggesting good bioavailability when administered orally.

The synthesis of this compound involves a multi-step process that begins with the preparation of the dithiazole precursor. This precursor is then subjected to nucleophilic substitution reactions to introduce the chlorinated benzene moiety. The reaction conditions are carefully optimized to ensure high selectivity and minimize side reactions. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions.

From an environmental standpoint, Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) has been evaluated for its biodegradability and ecotoxicological effects. Studies indicate that it undergoes slow degradation under aerobic conditions but does not exhibit significant toxicity towards aquatic organisms at environmentally relevant concentrations.

In conclusion, Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) (CAS No 65374-58

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